4-Hydrazino-6-methyl-2-(methylthio)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Hydrazino-6-methyl-2-(methylthio)pyrimidine” is a chemical compound with the CAS Number: 1980-54-7 . It has a molecular weight of 170.24 and its IUPAC name is 4-hydrazino-6-methyl-2-(methylsulfanyl)pyrimidine . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of “4-Hydrazino-6-methyl-2-(methylthio)pyrimidine” is C6H10N4S . The InChI code is 1S/C6H10N4S/c1-4-3-5(10-7)9-6(8-4)11-2/h3H,7H2,1-2H3,(H,8,9,10) .
Physical And Chemical Properties Analysis
“4-Hydrazino-6-methyl-2-(methylthio)pyrimidine” is a solid at room temperature . Its exact physical and chemical properties such as density, boiling point, refractive index, and flash point are not available in the retrieved data.
Scientific Research Applications
Synthesis and Chemical Transformations
4-Hydrazino-6-methyl-2-(methylthio)pyrimidine serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its reactions with carbonyl compounds, aryl-, and cyclohexylisothiocyanates have been explored to synthesize pyrimidylhydrazones and substituted pyrimidyl-aryl- and -cyclohexylthiosemicarbazides. These compounds have shown potential in influencing DNA methylation and exhibit in vitro antitumor properties (Grigoryan et al., 2012). Moreover, the conversion of 4,6-disubstituted pyrimidines into 1,2,4-triazoles by action of hydrazine highlights an unprecedented ring contraction reaction, where the pyrimidine ring fragments into 1,2,4-triazoles, suggesting a method for constructing novel triazole-containing compounds (Plas & Jongejan, 2010).
Antimicrobial and Antitumor Applications
Some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing a 5,6-diphenyl-1,2,4-triazine moiety, synthesized from 4-hydrazino-6-methyl-2-(methylthio)pyrimidine, have been evaluated as potential antimicrobial agents. The synthesized compounds were screened for their antibacterial and antifungal activities, with some showing maximum activity comparable to standard drugs, highlighting their potential in antimicrobial therapy (Ali, 2009).
Nucleophilic and Electrophilic Reaction Studies
Investigations into the nucleophilic and electrophilic reactions of methyl esters derived from 4-hydrazino-6-methyl-2-(methylthio)pyrimidine have led to the synthesis of various carboxyl-group derivatives and derivatives with substituents at position 5 of the pyrimidine ring. These studies provide insights into the reactivity of this compound and open pathways for the synthesis of novel pyrimidine derivatives with potential biological activities (Vainilavichyus et al., 1992).
Safety And Hazards
The safety data sheet (SDS) for “4-Hydrazino-6-methyl-2-(methylthio)pyrimidine” suggests that personal protective equipment/face protection should be worn and adequate ventilation should be ensured during handling . It also advises against getting the compound in eyes, on skin, or on clothing, and against ingestion and inhalation .
properties
IUPAC Name |
(6-methyl-2-methylsulfanylpyrimidin-4-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c1-4-3-5(10-7)9-6(8-4)11-2/h3H,7H2,1-2H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICQWDJYVKCOTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344637 |
Source
|
Record name | 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazino-6-methyl-2-(methylthio)pyrimidine | |
CAS RN |
1980-54-7 |
Source
|
Record name | 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.